2-methoxy-5-(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methoxy-5-(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H32N2O3S and its molecular weight is 368.54. The purity is usually 95%.
BenchChem offers high-quality 2-methoxy-5-(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-5-(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- A study by Hayun et al. (2012) outlined the synthesis of a compound related to the specified chemical, involving reactions with chlorosulfonic acid and ammonia gas. This synthesis process was detailed through spectroscopic data, providing insights into the structural characteristics of such compounds (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).
Cytotoxicity and Enzyme Inhibition
- Kucukoglu et al. (2016) investigated a series of polymethoxylated-pyrazoline benzene sulfonamides for their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. This research provides valuable information on the potential medicinal applications of these compounds (Kucukoglu, Oral, Aydin, Yamali, Algul, Sakagami, Gulcin, Supuran, & Gul, 2016).
Receptor Antagonism
- A study by Yoon et al. (2008) described the preparation and evaluation of certain piperazine derivatives as 5-HT7 receptor antagonists. This research can be particularly relevant in understanding the neurological applications of such compounds (Yoon, Yoo, Kim, Pae, Rhim, Park, Kong, & Park Choo, 2008).
Nonlinear Optical Studies
- Shahid et al. (2018) conducted a study involving the synthesis of a sulfadiazine-Ortho-Vanillin Schiff base, followed by a range of analyses including XRD, FT-IR, and NBO analysis. The findings indicated potential applications in the development of non-linear optical materials (Shahid, Salim, Khalid, Tahir, Khan, & Braga, 2018).
Photodynamic Therapy
- Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines with high singlet oxygen quantum yield, substituted with benzenesulfonamide derivative groups. This research points towards the application of these compounds in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Radiative Modification and Biological Activity
- Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including benzene sulfonamides. The study highlighted the potential of these modified polymers for medical applications (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
2-methoxy-5-propan-2-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3S/c1-13(2)14-8-9-16(24-7)17(10-14)25(22,23)20-15-11-18(3,4)21-19(5,6)12-15/h8-10,13,15,20-21H,11-12H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLRSXYLJHFWQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.